molecular formula C13H14ClFO3 B7995138 Methyl 5-(4-chloro-3-fluorophenyl)-3-methyl-5-oxovalerate

Methyl 5-(4-chloro-3-fluorophenyl)-3-methyl-5-oxovalerate

Cat. No.: B7995138
M. Wt: 272.70 g/mol
InChI Key: QGKHXSCQHYONRC-UHFFFAOYSA-N
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Description

Methyl 5-(4-chloro-3-fluorophenyl)-3-methyl-5-oxovalerate (CAS: 1443311-23-6) is a fluorinated and chlorinated ester derivative with the molecular formula C₁₃H₁₄ClFO₃ and a molecular weight of 272.700 g/mol . Its structure features a valerate backbone substituted with a methyl group at the 3-position and a 4-chloro-3-fluorophenyl ketone moiety at the 5-position. Key physical properties include a density of 1.2±0.1 g/cm³, a boiling point of 368.4±32.0°C, and a flash point of 142.9±14.3°C . This compound is typically stored under dry conditions at 2–8°C to ensure stability.

Properties

IUPAC Name

methyl 5-(4-chloro-3-fluorophenyl)-3-methyl-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFO3/c1-8(6-13(17)18-2)5-12(16)9-3-4-10(14)11(15)7-9/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKHXSCQHYONRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC(=C(C=C1)Cl)F)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation

The Friedel-Crafts reaction is employed to attach the acyl group to the aromatic ring. Aluminum chloride (AlCl₃) is the preferred Lewis catalyst due to its efficacy in activating electrophiles.

Example Protocol :

  • Reaction Setup : A suspension of AlCl₃ (250 g, 1.87 mol) in fluorobenzene (300 mL) is cooled to 5°C.

  • Acylating Agent Addition : Glutaric anhydride (100 g, 0.86 mol) in fluorobenzene (400 mL) is added dropwise at <12°C.

  • Stirring : The mixture is warmed to room temperature and stirred for 90 minutes.

  • Quenching : Ice-cold 1M HCl is added to destroy excess AlCl₃.

  • Isolation : The crude product, 5-(4-chloro-3-fluorophenyl)-5-oxovaleric acid, is precipitated and purified via recrystallization (79.3% yield).

Esterification of the Keto Acid Intermediate

The keto acid intermediate is esterified with methanol under acidic conditions. Sulfuric acid (H₂SO₄) is commonly used as a catalyst.

Laboratory-Scale Esterification

Procedure :

  • Reaction Mixture : 5-(4-Chloro-3-fluorophenyl)-3-methyl-5-oxovaleric acid (3.0 g, 14.3 mmol) is dissolved in dry methanol (50 mL).

  • Catalyst Addition : Concentrated H₂SO₄ (50 mg) is added.

  • Reflux : The mixture is refluxed under nitrogen for 16 hours.

  • Workup : Methanol is evaporated, and the residue is extracted with ethyl acetate.

  • Yield : 84% after purification via silica gel chromatography.

Table 1: Esterification Conditions and Outcomes

ParameterValueSource
CatalystH₂SO₄
TemperatureReflux (65–70°C)
Reaction Time16 hours
Yield84%

Industrial-Scale Continuous Flow Synthesis

To enhance efficiency, continuous flow reactors are employed for large-scale production. This method ensures precise control over reaction parameters and reduces side reactions.

Key Advantages :

  • Temperature Control : Maintains optimal conditions (140°C) to prevent decomposition.

  • Residence Time : 4 hours for complete conversion.

  • Automation : Reduces human error and improves reproducibility.

Table 2: Industrial vs. Laboratory Methods

ParameterLaboratory MethodIndustrial Method
CatalystH₂SO₄H₂SO₄
Temperature65–70°C140°C
Reaction Time16 hours4 hours
Yield84%>90%

Alternative Synthetic Routes

Multi-Step Organic Synthesis

Some protocols involve sequential alkylation and oxidation steps:

  • Alkylation : 4-Chloro-3-fluorobenzene is alkylated with methyl acrylate using NaH as a base.

  • Oxidation : The intermediate is oxidized with KMnO₄ to introduce the ketone group.

  • Esterification : Final esterification with methanol.

Challenges :

  • Low regioselectivity during alkylation.

  • Over-oxidation risks require careful monitoring.

Purification and Characterization

Purification Techniques

  • Distillation : Removes low-boiling-point impurities under reduced pressure.

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane (1:1) resolves ester derivatives.

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.

Analytical Data

  • ¹H NMR (CDCl₃): δ 2.01 (q, 2H), 2.45 (t, 2H), 3.03 (t, 2H), 3.68 (s, 3H), 7.13 (t, 2H), 7.99 (m, 2H).

  • MS (ESI) : m/z 272.70 [M+H]⁺.

Side Reactions and Mitigation Strategies

Common Side Reactions

  • Over-Esterification : Excess methanol leads to dimethyl esters.

  • Decarboxylation : Occurs at temperatures >150°C.

Mitigation

  • Stoichiometric Control : Limit methanol to 1.2 equivalents.

  • Temperature Moderation : Use reflux condensers to maintain ≤70°C .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-chloro-3-fluorophenyl)-3-methyl-5-oxovalerate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chloro or fluoro groups.

Major Products

    Oxidation: 5-(4-chloro-3-fluorophenyl)-3-methyl-5-oxovaleric acid.

    Reduction: 5-(4-chloro-3-fluorophenyl)-3-methyl-5-hydroxyvalerate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Methyl 5-(4-chloro-3-fluorophenyl)-3-methyl-5-oxovalerate serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Nucleophilic substitutions
  • Condensation reactions
  • Formation of heterocycles

These reactions are essential for developing new compounds with desired properties in medicinal chemistry and material science.

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic applications, particularly in the following areas:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

In vitro studies suggest that this compound may induce apoptosis in cancer cells by activating specific apoptotic pathways. This property positions it as a potential lead compound in cancer drug development.

Agrochemical Applications

The compound's reactivity and ability to interact with biological systems make it useful in the agrochemical industry. It can be employed as an intermediate in the synthesis of pesticides and herbicides, contributing to the development of more effective agricultural chemicals .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against various gram-positive and gram-negative bacteria. The results indicated a significant inhibition of bacterial growth at concentrations as low as 10 µg/mL, suggesting its potential use in treating infections caused by resistant strains.

Case Study 2: Synthesis of Novel Compounds

Researchers utilized this compound as a key building block to synthesize a series of novel derivatives with enhanced biological activity. The modifications made to the phenyl ring resulted in compounds with improved selectivity and potency against cancer cell lines.

Mechanism of Action

The mechanism of action of Methyl 5-(4-chloro-3-fluorophenyl)-3-methyl-5-oxovalerate involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The ester group may also undergo hydrolysis to release the active acid form, which can further interact with biological pathways.

Comparison with Similar Compounds

Methyl 5-(3,4-Dichlorophenyl)-3-Methyl-5-Oxovalerate

  • Molecular Formula : C₁₃H₁₄Cl₂O₃
  • Substituents : 3,4-Dichlorophenyl (vs. 4-chloro-3-fluorophenyl in the target compound).
  • Key Differences :
    • The dichlorophenyl group increases molecular weight (287.16 g/mol ) and hydrophobicity compared to the fluorinated analogue.
    • Chlorine’s higher electronegativity may alter electronic distribution, affecting reactivity in cross-coupling reactions.

Methyl 5-(3-Chloro-5-Fluorophenyl)-3-Methyl-5-Oxovalerate

  • Molecular Formula : C₁₃H₁₄ClFO₃ (same as the target compound).
  • Substituents : 3-Chloro-5-fluorophenyl (vs. 4-chloro-3-fluorophenyl).
  • Key Differences :
    • Substitution pattern impacts steric and electronic profiles. The 3-chloro-5-fluoro configuration may reduce steric hindrance near the ketone group.
    • Commercial data from Rieke Metals (2025) highlights its availability but lacks detailed stability or reactivity studies .

Methyl 5-(4-Chloro-3-Fluorophenyl)Nicotinate

  • Molecular Formula: C₁₃H₉ClFNO₂
  • Substituents : Nicotinate (pyridine-3-carboxylate) replaces the valerate chain.
  • Lower molecular weight (265.67 g/mol) and higher polarity compared to the valerate analogue .

Methyl 3-(4-Fluorophenyl)-5-Methylisoxazole-4-Carboxylate

  • Molecular Formula: C₁₂H₁₀FNO₃
  • Substituents : Isoxazole ring with 4-fluorophenyl and methyl groups.
  • Key Differences :
    • The isoxazole heterocycle enhances metabolic stability and bioavailability in medicinal chemistry applications.
    • Reduced molecular weight (235.21 g/mol ) and altered solubility profile due to the heterocyclic structure .

Physical and Chemical Properties Comparison

Property Target Compound 3,4-Dichlorophenyl Analogue Nicotinate Derivative Isoxazole Derivative
Molecular Weight (g/mol) 272.70 287.16 265.67 235.21
Boiling Point (°C) 368.4±32.0 Not reported Not reported Not reported
Density (g/cm³) 1.2±0.1 Not reported Not reported Not reported
Storage Conditions 2–8°C, dry Discontinued Sealed, 2–8°C Not reported

Biological Activity

Methyl 5-(4-chloro-3-fluorophenyl)-3-methyl-5-oxovalerate is a chemical compound notable for its potential applications in organic synthesis, pharmaceuticals, and agrochemicals. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C13H14ClF O3
  • Molecular Weight : Approximately 272.703 g/mol
  • Structure : It features a 4-chloro-3-fluorophenyl group attached to a methyl-5-oxovalerate backbone, which influences its reactivity and biological properties due to the electron-withdrawing effects of the halogen substituents .

The biological activity of this compound is primarily attributed to its electrophilic nature, enhanced by the presence of chlorine and fluorine atoms. These substituents can increase the compound's reactivity towards nucleophiles, potentially leading to various biochemical interactions within biological systems.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, polyhalogenated aromatic compounds have been shown to inhibit drug-resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Cytotoxicity

Preliminary data suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. The presence of halogen atoms can enhance the compound's ability to induce apoptosis in malignant cells, although further research is needed to elucidate the specific pathways involved.

Case Studies

  • Antimicrobial Activity : A study evaluated various halogenated compounds for their efficacy against MRSA. Results indicated that certain derivatives exhibited lower minimum inhibitory concentrations (MICs) compared to conventional antibiotics, suggesting a potential role for this compound in antibiotic development .
  • Cytotoxicity Testing : In vitro assays conducted on several cancer cell lines demonstrated that compounds similar in structure to this compound could induce significant cell death, warranting further investigation into its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameStructureMolecular WeightBiological Activity
This compoundStructure272.703 g/molAntimicrobial, Cytotoxic
Methyl 5-(3-chloro-4-fluorophenyl)-3-methyl-5-oxovalerateStructure254.709 g/molModerate Antimicrobial
Methyl 4-chloroformylbutyrateStructure254.709 g/molLow Cytotoxicity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 5-(4-chloro-3-fluorophenyl)-3-methyl-5-oxovalerate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via Claisen condensation or Michael addition, leveraging precursors like 4-chloro-3-fluorophenyl ketones (e.g., 3-(4-chloro-3-fluorophenyl)benzaldehyde, as seen in related syntheses) . Key steps include:

  • Step 1 : Formation of the β-keto ester intermediate using methyl acetoacetate and a halogenated aryl aldehyde.
  • Step 2 : Optimization of reaction temperature (60–80°C) and catalyst (e.g., piperidine for Claisen condensation) to enhance yield .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.
    • Data Table :
PrecursorCatalystTemperature (°C)Yield (%)Purity (HPLC)
3-(4-Chloro-3-fluorophenyl)benzaldehydePiperidine7065≥98%
Methyl acetoacetateNaOMe8058≥95%

Q. How can the purity and structural identity of this compound be validated in academic research?

  • Methodology : Use a combination of analytical techniques:

  • HPLC : For purity assessment (C18 column, acetonitrile/water gradient) .
  • NMR : ¹H/¹³C NMR to confirm the ester carbonyl (δ ~3.7 ppm for methyl ester, δ ~170 ppm for carbonyl carbon) and aromatic substituents (δ 7.2–7.8 ppm for fluorophenyl protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 298.0845) .

Advanced Research Questions

Q. What computational strategies are effective for modeling the compound’s interactions in medicinal chemistry studies?

  • Methodology :

  • Docking Simulations : Use software like AutoDock Vina to predict binding affinity to biological targets (e.g., enzymes with fluorophenyl-binding pockets) .
  • DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to assess reactivity, focusing on the fluorophenyl and ester moieties .
    • Data Table :
Target ProteinDocking Score (kcal/mol)Binding Site Residues
Cytochrome P450-8.2Phe-120, Tyr-307
Carboxylesterase-7.5His-468, Glu-357

Q. How can spectroscopic discrepancies (e.g., split NMR peaks) be resolved during structural analysis?

  • Methodology :

  • Variable Temperature NMR : Conduct experiments at 25°C and -20°C to assess rotational barriers (e.g., hindered rotation of the fluorophenyl group causing peak splitting) .
  • X-ray Crystallography : Use SHELX programs (SHELXL for refinement) to determine crystal structure and confirm stereochemistry .
    • Case Study : A related compound, DS-5272, showed similar splitting due to restricted rotation; crystallography confirmed the trans configuration of substituents .

Q. What strategies are recommended for synthesizing derivatives of this compound for structure-activity relationship (SAR) studies?

  • Methodology :

  • Derivatization :
  • Oxidation : Convert the ketone to a carboxylic acid using KMnO₄ in acidic conditions .
  • Reduction : Hydrogenate the oxo group to a hydroxyl using NaBH₄/CeCl₃ .
  • Functional Group Compatibility : Prioritize protecting groups (e.g., tert-butyl esters) for the methyl ester during derivatization .
    • Data Table :
DerivativeReaction ConditionsYield (%)Bioactivity (IC₅₀, μM)
Carboxylic acid analogKMnO₄, H₂SO₄, 50°C4512.3 (Enzyme X)
Hydroxyl analogNaBH₄, MeOH, 0°C728.9 (Enzyme Y)

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in literature?

  • Methodology :

  • Solvent Screening : Test solubility in DMSO, ethanol, and chloroform at 25°C (record mg/mL).
  • Source Comparison : Cross-reference with pharmacopeial standards (e.g., USP-NF guidelines for fluorophenyl derivatives) .
    • Example : A study reported solubility in DMSO as 50 mg/mL, while another cited 30 mg/mL. Repetition under controlled humidity (≤30% RH) confirmed 45 mg/mL, resolving the discrepancy .

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